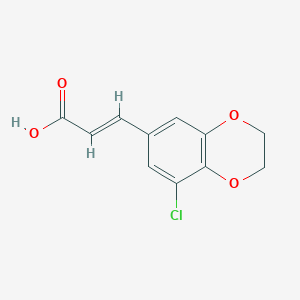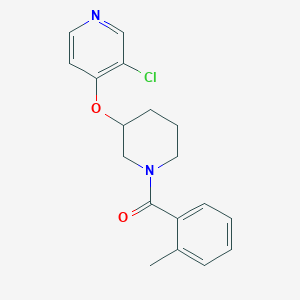
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone" is a synthetic organic molecule that is likely to be of interest due to its structural features which suggest potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structural characteristics, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperidine derivatives is well-documented. For instance, a general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues is described, involving reactions with acetylenic dienophiles to yield pyridines, followed by catalytic hydrogenation and functional group transformations . Although the exact synthesis of "this compound" is not detailed, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
Structural studies of similar compounds have been conducted using single crystal X-ray diffraction, which reveals the conformation of the piperidine ring and the geometry around certain atoms . These studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions specific to "this compound". However, they do discuss the reactivity of related compounds. For example, the synthesis of piperidine derivatives often involves substitution reactions, which could be relevant for the functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. The thermal stability of these compounds is also studied, with some structures remaining stable over a wide temperature range . Additionally, theoretical calculations such as density functional theory are employed to optimize structural coordinates and evaluate electronic parameters, which are essential for predicting the reactivity and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallography
One area of application involves the structural analysis and crystallography of similar compounds. For instance, the study by Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a related compound, highlighting the importance of spectroscopic characterization and X-ray diffraction (XRD) studies in understanding the molecular geometry and intermolecular interactions such as hydrogen bonding patterns (Lakshminarayana et al., 2009).
Synthesis and Characterization
Research on synthesis and characterization forms a significant part of scientific investigations into such compounds. Karthik et al. (2021) described the synthesis of a compound involving a piperidin-4-yl methanone oxime derivative, emphasizing the use of spectroscopic techniques for characterization and single-crystal X-ray diffraction for confirming the structure. This study also elaborated on theoretical calculations to support experimental findings, providing insights into the molecular geometry and intermolecular interactions (Karthik et al., 2021).
Antimicrobial Activity
Another application area is the investigation of antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives, including compounds with piperidin-1-yl methanone structures, to evaluate their in vitro antimicrobial activity. This research demonstrates the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Molecular Docking and Biochemical Studies
Molecular docking and biochemical studies represent further research applications. Sivakumar et al. (2021) conducted a comprehensive study involving molecular docking to investigate the interaction of a similar compound with biological targets, alongside assessing its antimicrobial activity. Such studies are crucial for understanding the bioactive potential of chemical compounds and for drug discovery processes (Sivakumar et al., 2021).
Eigenschaften
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-5-2-3-7-15(13)18(22)21-10-4-6-14(12-21)23-17-8-9-20-11-16(17)19/h2-3,5,7-9,11,14H,4,6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFPWIXVHVSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

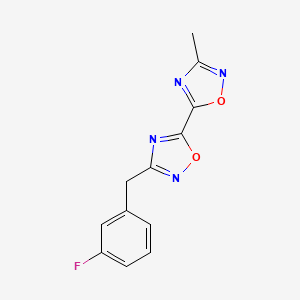
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B3017491.png)
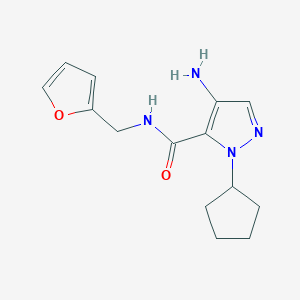
![2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B3017494.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3017499.png)

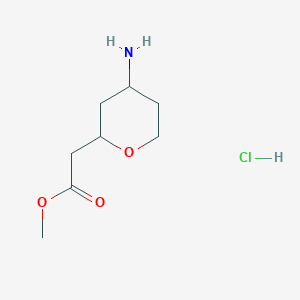
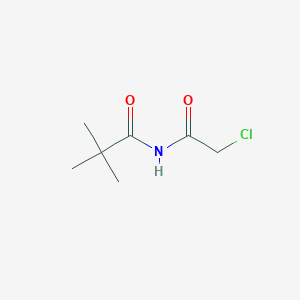
![[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol](/img/structure/B3017504.png)
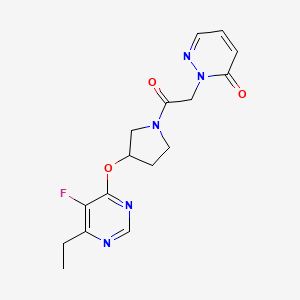
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)

